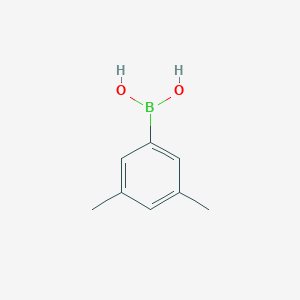

3,5-Dimethylphenylboronic acid

Description

Significance of Boronic Acids in Modern Organic Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. researchgate.netnih.gov Their prominence is largely due to their role in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. researchgate.netontosight.ai This class of compounds is valued for being readily available, generally stable in air and moisture, and exhibiting low toxicity. researchgate.net These characteristics make them compatible with a wide array of functional groups, allowing for their application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comresearchgate.net Beyond cross-coupling reactions, boronic acids are utilized in catalysis, the development of sensors, and drug delivery systems. researchgate.netontosight.aibohrium.com

Overview of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids are a crucial subclass of boronic acids used extensively as building blocks in organic chemistry. researchgate.netnih.gov Their ability to participate in reactions that create new carbon-carbon and carbon-heteroatom bonds makes them fundamental for synthesizing biaryls and other complex aromatic systems. researchgate.netmdpi.comnih.gov These structures are prevalent in many biologically active molecules and functional materials. researchgate.net The versatility of arylboronic acids is enhanced by the wide range of commercially available derivatives, allowing chemists to introduce diverse functionalities into their target molecules. nih.govmerckmillipore.com While highly effective, the synthesis of sterically hindered biaryls using arylboronic acids can sometimes be challenging. nih.gov

Unique Attributes of 3,5-Dimethylphenylboronic Acid in Chemical Transformations

This compound possesses distinct characteristics that influence its reactivity in chemical transformations. cymitquimica.comchemicalbook.com These attributes are primarily dictated by the steric and electronic effects of the two methyl groups on the aromatic ring. cymitquimica.com

Steric Hindrance Influences on Reactivity

The two methyl groups at the 3 and 5 positions of the phenyl ring in this compound introduce a degree of steric hindrance. cymitquimica.comrsc.org This steric bulk can influence the compound's reactivity in several ways. For instance, in Suzuki-Miyaura coupling reactions, the steric environment around the boronic acid can affect the rate and efficiency of the transmetalation step with the palladium catalyst. nih.govnih.gov In some cases, increased steric hindrance can lead to different reaction pathways or require modified reaction conditions to achieve the desired outcome. rsc.orgsemanticscholar.org For example, the synthesis of a tetraaryl-pyrrolo[3,2-b]pyrrole derivative involved the use of this compound, where the steric nature of the substituents played a role in the subsequent intramolecular oxidative aromatic coupling. rsc.orgsemanticscholar.org

Role of Methyl Substituents in Modulating Chemical Properties

The methyl groups on the phenyl ring of this compound also exert electronic effects that modulate its chemical properties. nih.govresearchgate.net As electron-donating groups, they increase the electron density on the aromatic ring. nih.gov This electronic modification can influence the acidity of the boronic acid and the stability of its esters. researchgate.netaablocks.com The electronic properties of the arylboronic acid are a key factor in the efficiency of bond formation. researchgate.net For instance, the methylation of arylboronic esters can be influenced by the electronic nature of the substituents on the aryl ring. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H11BO2 |

| Molecular Weight | 149.98 g/mol |

| Melting Point | 261-265 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents like methanol (B129727) and ethanol |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comchemicalbook.comsigmaaldrich.com

Structure

2D Structure

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGHSJBYKIQHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370240 | |

| Record name | 3,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172975-69-8 | |

| Record name | (3,5-Dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172975-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethylphenylboronic Acid and Derivatives

Preparation of 3,5-Dimethylphenylboronic Acid

The preparation of this compound can be achieved through several synthetic routes. Two of the most prominent and effective methods are Grignard reagent mediated borylation and the Miyaura borylation reaction.

A traditional and widely used method for the synthesis of arylboronic acids, including this compound, involves the use of a Grignard reagent. google.comingentaconnect.com This method typically starts from the corresponding aryl halide, in this case, 1-bromo-3,5-dimethylbenzene (B43891). The aryl bromide is reacted with magnesium turnings in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to form the 3,5-dimethylphenylmagnesium bromide Grignard reagent. chemicalbook.com This organometallic intermediate is then reacted with a boron-containing electrophile, most commonly trimethyl borate (B1201080) (B(OMe)₃), at low temperatures. chemicalbook.comgoogle.com The subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the desired this compound. chemicalbook.com

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | Aryl halide | 1-Bromo-3,5-dimethylbenzene |

| Metal | For Grignard formation | Magnesium turnings |

| Solvent | Ethereal solvent | Tetrahydrofuran (THF) |

| Boron Source | Electrophile | Trimethyl borate |

| Reaction Temperature | Grignard formation | Reflux |

| Borylation step | -78 °C to room temperature | |

| Work-up | Hydrolysis | Aqueous HCl |

| Purification | Recrystallization |

The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling reaction that provides an alternative route to arylboronic esters and acids. organic-chemistry.orgresearchgate.net This method involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid if desired.

This reaction offers several advantages over the Grignard method, including milder reaction conditions and a broader tolerance for various functional groups on the aromatic ring. organic-chemistry.orgresearchgate.net The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. For the synthesis of this compound derivatives, 1-bromo-3,5-dimethylbenzene can be coupled with B₂pin₂ using a catalyst system like PdCl₂(dppf) and a base such as potassium acetate (B1210297) (KOAc). researchgate.net

Recent advancements in Miyaura borylation focus on improving its efficiency and atom economy. One such improvement involves the use of tetrahydroxydiboron (B82485) [B₂(OH)₄] as the borylating agent, which is more atom-economical than B₂pin₂. nih.govnih.gov

| Component | Example | Purpose |

| Aryl Halide | 1-Bromo-3,5-dimethylbenzene | Source of the aryl group |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Palladium Catalyst | PdCl₂(dppf) | Catalyzes the cross-coupling |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Toluene, DMSO | Reaction medium |

Synthesis of Substituted this compound Analogs

The functionalization of the this compound core is of significant interest for tuning its chemical and physical properties for various applications.

The aromatic ring of this compound can be functionalized through various electrophilic aromatic substitution reactions. However, the directing effects of the boronic acid group and the two methyl groups must be considered. The boronic acid group is a meta-director, while the methyl groups are ortho, para-directors. This can lead to a mixture of products.

A more controlled approach involves the synthesis of substituted analogs starting from appropriately functionalized 1-bromo-3,5-dimethylbenzene derivatives, followed by either Grignard-mediated borylation or Miyaura borylation. For instance, introducing a functional group at the 4-position of the starting bromide would lead to the corresponding 4-substituted-3,5-dimethylphenylboronic acid.

Recent research has also focused on the direct C-H functionalization of arylboronic acids. researchgate.net These methods utilize directing groups to achieve regioselective installation of functional groups at specific positions on the aromatic ring, which can be a powerful tool for creating diverse analogs.

Introducing orthogonal functionalities, which can be reacted selectively without interfering with each other or the boronic acid group, is a key strategy for creating complex molecular architectures. This can be achieved by employing protecting group strategies or by carefully choosing reaction conditions that are selective for one functional group over another.

One strategy involves the use of N-methyliminodiacetic acid (MIDA) boronates as protecting groups for the boronic acid functionality. researchgate.net MIDA boronates are stable to a wide range of reaction conditions, allowing for functionalization of other parts of the molecule. The MIDA group can then be readily cleaved to reveal the free boronic acid. researchgate.net This approach has been utilized in iterative cross-coupling reactions to build complex molecules.

Furthermore, directing group strategies in C-H activation can be employed to introduce functionalities at specific positions, creating a platform for subsequent, orthogonal transformations. nih.gov For example, a directing group could be used to introduce a halide at one position, which could then participate in a Suzuki coupling, while another functional group on the ring undergoes a different type of transformation.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of arylboronic acids. rsc.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One area of focus is the use of greener solvents. Water is an attractive solvent for organic reactions due to its low cost, non-toxicity, and non-flammability. researchgate.net Palladium-catalyzed borylations have been successfully carried out in water, offering a more sustainable alternative to traditional organic solvents. researchgate.net

| Green Chemistry Principle | Application in Arylboronic Acid Synthesis |

| Use of Safer Solvents | Performing reactions in water instead of organic solvents. researchgate.net |

| Atom Economy | Utilizing more atom-economical boron sources like tetrahydroxydiboron. nih.gov |

| Catalysis | Developing highly active catalysts that allow for lower catalyst loadings. |

| Milder Reaction Conditions | Designing reactions that proceed at lower temperatures and pressures. |

Mechanistic Investigations and Reactivity of 3,5 Dimethylphenylboronic Acid

Elucidation of Reaction Mechanisms Involving the Boronic Acid Moiety

The reactivity of 3,5-dimethylphenylboronic acid is fundamentally dictated by the boronic acid functional group, -B(OH)₂. Mechanistic studies, often utilizing model compounds like phenylboronic acid, have provided significant insights into its behavior in various chemical transformations.

A key reaction involving boronic acids is their interaction with diols. The mechanism of this reaction is complex and pH-dependent. Studies have shown that the reaction can proceed through multiple pathways involving different reactant species. For instance, a diol can react with either the neutral, trigonal form of the boronic acid (ArB(OH)₂) or the anionic, tetrahedral boronate form (ArB(OH)₃⁻) nih.gov. The formation rates of the resulting boronic ester adducts are influenced by the pKa values of both the boronic acid and the diol, as well as the solution's pH nih.gov. Kinetic experiments have revealed that these reactions can occur in distinct steps, with the products and starting materials often in a facile exchange nih.gov.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the boronic acid moiety plays a crucial role in the transmetalation step. This step involves the transfer of the aryl group (in this case, 3,5-dimethylphenyl) from the boron atom to the palladium(II) center. The mechanism is heavily influenced by the presence of a base, which activates the boronic acid by converting it to a more nucleophilic boronate species. This boronate then reacts with the palladium complex to form an arylpalladium(II) intermediate, which proceeds through the catalytic cycle to generate the coupled product.

Furthermore, protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for arylboronic acids. Mechanistic investigations have identified several pathways for this process, which are also pH-dependent and can include self-catalysis or proceed via a transient aryl anion for highly electron-deficient arenes ed.ac.uk.

Role of Lewis Acidity in Catalytic Cycles and Complex Formation

The boron atom in this compound possesses an empty p-orbital, making it a Lewis acid. This Lewis acidity is central to its role in catalysis and its ability to form complexes. In aqueous solution, boronic acids exist in equilibrium between the neutral trigonal planar species and an anionic tetrahedral boronate form, which results from the addition of a hydroxide ion caltech.edu.

Lewis Acidity Equilibrium: ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺

This equilibrium is critical in many catalytic cycles. For instance, in the Suzuki-Miyaura reaction, the formation of the more nucleophilic boronate is essential for efficient transmetalation to the palladium catalyst. The Lewis acidic nature of the trigonal boronic acid facilitates its interaction with bases to form this active species.

The Lewis acidity of boronic acids also enables their use as catalysts themselves, particularly for reactions involving the activation of hydroxyl groups. They can form reversible covalent bonds with diols, a property leveraged in dynamic combinatorial chemistry and the development of sensors.

Recent research has also explored a dual catalytic system where a Lewis base, such as 4-dimethylaminopyridine or quinuclidin-3-ol, is used to activate boronic acids for photoredox catalysis. In this system, the Lewis base forms a redox-active complex with the trimeric form of the boronic acid (a boroxine) or with a boronic ester. This complex can then undergo single-electron transfer in a photocatalytic cycle to generate carbon-centered radicals, which can participate in C-C bond-forming reactions.

Stereochemical Aspects in Reactions of this compound

Stereochemistry is a critical aspect of reactions involving arylboronic acids, particularly in asymmetric synthesis where the goal is to form a specific stereoisomer of a product. A reaction is termed stereoselective if it preferentially forms one stereoisomer over another, and stereospecific if stereoisomeric starting materials yield products that are also stereoisomers masterorganicchemistry.com.

The palladium-catalyzed asymmetric 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated enones is a powerful method for constructing C-C bonds and creating chiral centers beilstein-journals.orgbeilstein-journals.org. In these reactions, this compound can serve as the nucleophilic aryl source. The stereochemical outcome—that is, the enantiomeric excess (ee) of the product—is not determined by the boronic acid itself but by the chiral ligand coordinated to the palladium catalyst caltech.edunih.gov. A variety of chiral ligands, such as those based on pyridinooxazoline, are used to control the facial selectivity of the aryl group's addition to the enone, leading to the formation of enantioenriched products caltech.edunih.gov. These methods have been successfully applied to construct all-carbon quaternary stereocenters in five-, six-, and seven-membered ring systems with high enantioselectivity caltech.edunih.gov.

Another example is the stereospecific nucleophilic substitution where arylboronic acids act as nucleophiles. Research has shown that chiral α-aryl-α-mesylated acetamides can react with arylboronic acids in a transition-metal-free, Sₙ2-type process to yield chiral α,α-diaryl acetamides with excellent preservation of enantiomeric excess researchgate.net. In this mechanism, the amide functionality is believed to play a crucial role in coordinating the boronic acid and facilitating the intramolecular, stereospecific attack researchgate.net.

The table below summarizes representative data from studies on asymmetric conjugate additions using various arylboronic acids, illustrating the high levels of enantioselectivity achievable with appropriate catalytic systems.

| Arylboronic Acid | Enone Substrate | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylboronic acid | 3-Methylcyclohexen-2-one | Pd(OCOCF₃)₂ / Chiral Pyridinooxazoline | 99 | 93 |

| 4-Methoxyphenylboronic acid | 3-Methylcyclohexen-2-one | Pd(OCOCF₃)₂ / Chiral Pyridinooxazoline | 99 | 88 |

| 4-(Trifluoromethyl)phenylboronic acid | 3-Methylcyclohexen-2-one | Pd(OCOCF₃)₂ / Chiral Pyridinooxazoline | 99 | 95 |

| 3-Nitrophenylboronic acid | 3-Methylcyclohexen-2-one | Pd(OCOCF₃)₂ / Chiral Pyridinooxazoline | 90 | 94 |

| Phenylboronic acid | 3-Ethylcyclopenten-2-one | Pd(OCOCF₃)₂ / Chiral Pyridinooxazoline | 99 | 94 |

Data adapted from studies on palladium-catalyzed asymmetric conjugate additions of arylboronic acids. The specific use of this compound would be expected to follow similar trends in reactivity and stereoselectivity. caltech.edunih.gov

Computational Chemistry Studies on this compound Reactivity

Computational chemistry provides powerful tools for understanding the reactivity, structure, and properties of molecules like this compound at an atomic level.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactions and elucidate their mechanisms nih.govmdpi.com. These calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates lodz.pl.

For reactions involving this compound, DFT calculations can be used to:

Analyze Reaction Barriers: By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. This helps predict reaction rates and understand how substituents or catalysts influence reactivity acs.org.

Predict Reaction Pathways: Automated reaction path search methods can explore numerous possible transformations starting from a given product, effectively performing a computational retrosynthetic analysis to predict potential reactants and reaction pathways nih.gov.

Evaluate Catalyst Effects: The influence of a catalyst can be modeled by including the catalyst molecule in the calculation, allowing for the design of more efficient catalysts for specific transformations.

DFT calculations have been successfully applied to study the protodeboronation of arylboronic acids, identifying multiple competing pathways and the key interactions that stabilize transition states nih.gov. Similarly, these methods are used to investigate the hydrolysis of boronic esters, revealing how steric and electronic factors control the rate of release of the active boronic acid acs.org.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex rug.nl. This method is crucial in drug discovery for identifying and optimizing potential drug candidates.

Boronic acids are a privileged class of compounds in medicinal chemistry, known for their ability to act as reversible covalent inhibitors of serine proteases. The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a serine residue in the enzyme's active site researchgate.net. For example, bortezomib and ixazomib are boronic acid-containing drugs used to treat multiple myeloma researchgate.netnih.gov.

Molecular docking studies involving this compound or similar arylboronic acids would be used to:

Identify Potential Biological Targets: By screening the compound against a library of protein structures, new potential therapeutic targets can be identified (a process known as reverse docking) rug.nl.

Predict Binding Affinity: Docking algorithms calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which helps rank potential inhibitors rdd.edu.iq.

Visualize Binding Modes: The output of a docking simulation provides a 3D model of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and covalent bonds that stabilize the binding rdd.edu.iqfrontiersin.org.

These computational predictions guide the synthesis of new derivatives with improved potency and selectivity for a specific biological target.

The three-dimensional shape (conformation) of this compound and its interactions with its environment are key determinants of its reactivity and physical properties. Computational methods are used to explore the conformational landscape of the molecule.

For phenylboronic acids, a primary conformational variable is the orientation of the B(OH)₂ group relative to the phenyl ring. DFT calculations have shown that for substituted phenylboronic acids, there are typically three possible stable conformers depending on the arrangement of the hydroxyl hydrogen atoms (e.g., cis-cis, cis-trans, trans-trans) nih.gov. The energy differences between these conformers are generally small, indicating that they can coexist in equilibrium nih.gov. The cis-trans configuration is often found to be the most stable due to a balance of steric and electronic effects nih.gov.

Applications of 3,5 Dimethylphenylboronic Acid in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

3,5-Dimethylphenylboronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. These reactions have revolutionized the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The utility of this compound in this context stems from its ready availability, stability, and favorable reactivity profile, allowing for the introduction of the 3,5-dimethylphenyl moiety into a wide array of organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely utilized palladium-catalyzed reaction employing organoboronic acids. This reaction facilitates the formation of a carbon-carbon single bond between an organoboron compound and an organohalide or triflate. This compound serves as an effective coupling partner in these transformations, reacting with various aryl and heteroaryl halides to produce substituted biaryl structures. The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the generally low toxicity of the boron-containing byproducts.

The Suzuki-Miyaura coupling reaction utilizing this compound has demonstrated considerable scope in the synthesis of complex and biologically active molecules. A notable example is its application in the preparation of novel 5-substituted 2-arylindoles as nonpeptidyl Gonadotropin-releasing hormone (GnRH) receptor antagonists. In these syntheses, this compound was successfully coupled with an appropriate indole (B1671886) derivative to furnish the target compounds, highlighting the reaction's utility in medicinal chemistry research.

However, the synthesis of increasingly complex molecules, particularly those containing multiple heterocyclic fragments, can present limitations. The cross-coupling of heteroarylboronic acids or heteroaryl halides can be challenging due to the potential for catalyst inhibition by the heteroatoms and the electronic properties of the heterocyclic rings. While this compound itself is relatively unproblematic, the nature of its coupling partner can significantly impact reaction efficiency. For instance, the coupling of unprotected nitrogen-rich heterocycles can be problematic, often requiring specialized catalyst systems and carefully optimized reaction conditions to achieve good to excellent yields. The synthesis of sterically hindered biaryls, such as those with multiple ortho-substituents, can also be challenging and may result in lower yields due to steric hindrance impeding the transmetalation or reductive elimination steps of the catalytic cycle.

| Coupling Partner | Product Type | Application |

| 5-Bromo-2-(4-fluorophenyl)-1H-indole | 5-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole | GnRH receptor antagonists |

| Various heteroaryl halides | Heterobiaryls | Biologically active compounds, materials science |

To address some of the limitations of homogeneous palladium catalysts, such as product contamination with residual palladium and catalyst reusability, significant research has focused on the development of heterogeneous catalysts for the Suzuki-Miyaura reaction. These catalysts typically involve immobilizing palladium on a solid support.

One effective type of heterogeneous catalyst is palladium supported on carbon (Pd/C). Studies have shown that Pd/C can efficiently catalyze the ligand-free Suzuki-Miyaura coupling of arylboronic acids with aryl bromides and triflates in aqueous media at room temperature. The use of water as a solvent and the absence of phosphine (B1218219) ligands make this system environmentally benign and cost-effective. The catalyst can often be recovered and reused for several cycles without a significant loss of activity.

Another promising class of heterogeneous catalysts is palladium-loaded zeolites, such as Pd-H-beta zeolite. These materials offer a structured porous environment for the catalytic reaction. Density functional theory (DFT) calculations have been used to investigate the reaction mechanism on these catalysts, suggesting that the zeolite framework can facilitate electron transfer to the palladium cluster, thereby enhancing its catalytic activity. Metal-organic frameworks (MOFs) have also emerged as versatile platforms for heterogeneous catalysis in Suzuki-Miyaura couplings, offering high surface areas and tunable porosity.

| Catalyst | Support Material | Key Features |

| Pd/C | Activated Carbon | Ligand-free, operates in aqueous media at room temperature, reusable. |

| Pd-Zeolite | Zeolite (e.g., H-beta) | Structured porous support, potential for enhanced activity through framework effects. |

| Pd-MOF | Metal-Organic Framework | High surface area, tunable porosity, potential for high catalytic efficiency. |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium remains the most common metal for catalyzing reactions with boronic acids, other transition metals have been shown to mediate synthetically useful transformations. The fundamental step in these reactions is the transmetalation of the organic group from boron to the transition metal center.

Rhodium-catalyzed reactions have gained prominence, particularly in the context of asymmetric synthesis and additions to unsaturated systems. For instance, rhodium catalysts have been employed for the hydroarylation of fullerene C60 with various arylboronic acids, including this compound. In these reactions, the 3,5-dimethylphenyl group is added across a double bond of the fullerene cage. Rhodium catalysts are also effective in the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds.

Copper-catalyzed reactions of boronic acids are also of significant interest. Copper catalysts can promote the homocoupling of arylboronic acids to form symmetrical biaryls. While often considered an undesirable side reaction in cross-coupling, this transformation can be synthetically useful in its own right. Furthermore, copper-catalyzed protocols have been developed for the formation of carbon-heteroatom bonds, such as the coupling of boronic acids with amines (Chan-Lam coupling) and thiols.

Petasis Boron-Mannich Reactions

The Petasis Boron-Mannich reaction is a powerful multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines. nih.govwikipedia.org Arylboronic acids, such as this compound, serve as the nucleophilic component in this transformation, transferring their aryl group to an in situ-formed iminium ion. wikipedia.orgacs.org

This reaction is highly valued for its operational simplicity, as it often proceeds under mild conditions and does not require an inert atmosphere. wikipedia.org The scope of the reaction is broad, accommodating a wide variety of primary and secondary amines, aldehydes (including paraformaldehyde), and aryl- or vinylboronic acids. nih.govwikipedia.org A particularly useful application involves the use of α-ketoacids or glyoxylic acid as the carbonyl component, which provides a direct, single-step route to α-amino acids. organic-chemistry.org

When α-hydroxy aldehydes are used as substrates, the Petasis reaction can proceed with a high degree of diastereoselectivity. wikipedia.org The proposed mechanism suggests that the boronic acid first reacts with the chiral hydroxyl group, leading to an intramolecular, face-selective transfer of the aryl group to the electrophilic iminium carbon. This results in the formation of anti-β-amino alcohols as a single diastereomer. wikipedia.org The reaction's ability to generate complex and highly functionalized amines from readily available starting materials has made it a valuable tool in drug discovery and combinatorial chemistry. nih.govwikipedia.org

Boronic Acid as a Co-extractant in Separation Processes

This compound (DMPBA) has been identified as an effective co-extractant for the separation of carbohydrates from aqueous solutions. sigmaaldrich.comsigmaaldrich.comruifuchems.com The underlying principle of this application is the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many carbohydrates. researchgate.netresearchgate.net This interaction forms a stable five- or six-membered cyclic boronate ester, effectively complexing the sugar molecule.

In practice, DMPBA is used in combination with a quaternary ammonium (B1175870) salt, such as a modified Aliquat 336, in an organic solvent. sigmaaldrich.comsigmaaldrich.com The boronic acid acts as the carrier that selectively binds to the sugar, while the lipophilic quaternary ammonium salt facilitates the transport of the resulting anionic boronate ester-sugar complex from the aqueous phase into the organic phase. This technique has been successfully applied to the extraction of monosaccharides like xylose, glucose, and fructose (B13574). sigmaaldrich.comsigmaaldrich.comruifuchems.com

The use of this compound as a co-extractant forms the basis of a robust separation and purification methodology, particularly for processing complex biological mixtures. sigmaaldrich.com A key application is the purification and concentration of sugars from neutralized bagasse hydrolysates. sigmaaldrich.com These hydrolysates are rich in sugars like xylose and glucose but also contain numerous impurities that can interfere with subsequent fermentation or conversion processes.

The extraction process involves contacting the aqueous hydrolysate with an organic solution containing DMPBA and a phase-transfer agent like modified Aliquat 336. The DMPBA selectively complexes with the sugars, and the complex is extracted into the organic phase, leaving many of the impurities behind in the aqueous phase. The sugars can then be recovered from the organic phase by a back-extraction step, typically using an acidic aqueous solution, which hydrolyzes the boronate ester and releases the free sugar. This liquid-liquid extraction method provides an efficient means of both purifying and concentrating carbohydrates from dilute and impure feedstocks.

Table 3: Components of the Co-extraction System for Carbohydrates

| Component | Role in Extraction | Example |

|---|---|---|

| Boronic Acid | Selective Carrier (Binds to diols) | This compound (DMPBA) sigmaaldrich.comsigmaaldrich.com |

| Phase-Transfer Agent | Facilitates transfer of anionic complex | Modified Aliquat 336 sigmaaldrich.comsigmaaldrich.com |

| Target Analyte | Molecule to be extracted | Xylose, Glucose, Fructose sigmaaldrich.comsigmaaldrich.com |

| Aqueous Phase | Initial solution containing analyte | Neutralized bagasse hydrolysates sigmaaldrich.com |

| Organic Phase | Solvent for the extractant system | Organic solvent immiscible with water |

Synthesis of Boroxines and Their Derivatives

Boronic acids have a well-known tendency to undergo dehydration to form the corresponding boroxine (B1236090), a six-membered ring composed of alternating boron and oxygen atoms. clockss.org This transformation is a reversible equilibrium, where three molecules of a boronic acid condense to form one molecule of the cyclic anhydride (B1165640) (boroxine) and three molecules of water. This compound readily forms its corresponding boroxine, tris(3,5-dimethylphenyl)boroxine. clockss.org The compound often exists with varying amounts of this anhydride form. tcichemicals.com

The dynamic nature of boroxine formation allows for the creation of mixed derivatives. When two different boronic acids, such as this compound and phenylboronic acid, are mixed, a statistical distribution of four different boroxines can be formed: two homoleptic boroxines (containing three identical aryl groups) and two heteroleptic or "mixed" boroxines. clockss.org The existence of these different species has been confirmed by GC-MS experiments. clockss.org

The synthesis of boroxines can also be achieved through other routes, such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters, followed by hydrolysis. mdpi.com These methods can sometimes lead directly to the boroxine under the reaction workup conditions, especially when purification by column chromatography is attempted, as the stationary phase can promote dehydration or decomposition. mdpi.com Boroxines themselves are useful reagents and building blocks for creating more complex structures, including boroxine-linked metal complexes and covalent organic frameworks. clockss.orggoettingen-research-online.de

Table 4: Potential Boroxine Formation from Two Boronic Acids (R¹-B(OH)₂ and R²-B(OH)₂)

| Boroxine Type | Structure | Description |

|---|---|---|

| Homoleptic 1 | (R¹BO)₃ | Contains three R¹ groups. |

| Homoleptic 2 | (R²BO)₃ | Contains three R² groups. |

| Heteroleptic 1 | (R¹BO)₂(R²BO) | Contains two R¹ groups and one R² group. |

| Heteroleptic 2 | (R¹BO)(R²BO)₂ | Contains one R¹ group and two R² groups. |

Homo- and Hetero-boroxine Formation

Boroxines are six-membered, non-aromatic heterocyclic compounds composed of alternating boron and oxygen atoms, typically formed by the dehydration of three boronic acid molecules. wikipedia.orgnih.gov This condensation reaction is a reversible equilibrium process, which can be controlled by the removal or addition of water. researchgate.netclockss.org

A more complex and synthetically powerful application arises when this compound is mixed with a different arylboronic acid, such as phenylboronic acid. In such cases, a mixture of four distinct boroxines can be generated: two homo-boroxines and two hetero-boroxines. clockss.org This occurs because the boronic acids can reversibly exchange subunits within the boroxine rings. clockss.org

Experimental studies using gas chromatography-mass spectrometry (GC-MS) on a mixture of this compound and phenylboronic acid in chloroform (B151607) have confirmed the presence of four abundant peaks corresponding to the possible boroxine structures, with no significant presence of the monomeric boronic acids under the high-temperature, gas-phase conditions of the analysis. clockss.org

The resulting products from the co-trimerization are detailed in the table below:

| Boroxine Type | Structure Name | Constituent Aryl Groups |

| Homo-boroxine | tris(3,5-dimethylphenyl)boroxine | Three 3,5-dimethylphenyl groups |

| Homo-boroxine | tris(phenyl)boroxine | Three phenyl groups |

| Hetero-boroxine | bis(3,5-dimethylphenyl)(phenyl)boroxine | Two 3,5-dimethylphenyl groups, one phenyl group |

| Hetero-boroxine | (3,5-dimethylphenyl)bis(phenyl)boroxine | One 3,5-dimethylphenyl group, two phenyl groups |

Thermodynamic studies have shown that factors such as electron-donating groups on the phenyl ring can promote the formation of hetero-boroxines. clockss.org The equilibrium constants for the formation of hetero-boroxines are often greater than those for homo-boroxines, deviating from a purely statistical distribution. clockss.org

Role in Dynamic Combinatorial Libraries

The reversible formation of boroxines from boronic acids is a prime example of dynamic covalent chemistry, which is the foundation for the generation of Dynamic Combinatorial Libraries (DCLs). clockss.orgnih.gov DCLs are collections of molecules in equilibrium that can change their composition in response to an external stimulus, such as the introduction of a molecular template. core.ac.uk This allows the library to self-select and amplify the member that binds most strongly to the template. core.ac.uk

The reaction between two different boronic acids, like this compound and phenylboronic acid, to produce a library of four interconverting homo- and hetero-boroxines is a direct application of this concept. clockss.org The system's ability to reversibly form and break B-O-B bonds allows the library members to constantly exchange components, exploring numerous combinations to reach a state of thermodynamic equilibrium.

The key features of the boroxine-forming system involving this compound in the context of DCLs are summarized below:

| Feature | Description |

| Reversibility | The condensation of boronic acids to boroxines is reversible, allowing the library components to interconvert. researchgate.net |

| Constitutional Diversity | A mixture of just two different boronic acids can generate a library of four distinct chemical entities (two homo- and two hetero-boroxines). clockss.org |

| Thermodynamic Control | The final composition of the library is determined by the relative thermodynamic stabilities of its members, which can be influenced by internal factors (e.g., substituent effects) or external templates. clockss.orgnih.gov |

| Adaptability | The equilibrium can be shifted by changing reaction conditions (e.g., temperature, concentration) or by adding a template that selectively binds to and stabilizes one of the library members. core.ac.uk |

This approach, utilizing the dynamic nature of boroxine formation with building blocks like this compound, provides a powerful tool for the discovery of new molecular receptors, catalysts, and materials through template-directed synthesis. rsc.org

Advanced Applications in Materials Science

Utilization in Functionalized Polymers and Nanomaterials

The incorporation of 3,5-dimethylphenylboronic acid moieties into polymers and onto the surface of nanomaterials imparts specific recognition capabilities and responsiveness to these materials. Boronic acid-functionalized polymers can undergo phase transitions, such as swelling or dissolution, in response to changes in pH or the presence of saccharides. mdpi.com This behavior is exploited in the creation of "smart" materials. For instance, polymers containing boronic acid can be designed to self-assemble into structures like polymersomes, which can be loaded with cargo and release it upon exposure to glucose. mdpi.com

In the realm of nanomaterials, boronic acids serve as versatile functionalizing agents. nih.gov They can be attached to various nanoparticles, including those made of gold, magnetic materials (like Fe3O4), and carbon dots, to create targeted systems. nih.govresearchgate.netresearchgate.net These functionalized nanomaterials can selectively bind to diol-containing molecules. This targeting ability is particularly valuable in biomedical applications, where nanoparticles can be directed to specific cells or tissues that overexpress certain glycoproteins, such as cancer cells which often have a high density of sialic acid on their surface. nih.govnih.gov

| Material Type | Functionalization Method | Example Application |

| Polymers | Copolymerization of boronic acid-containing monomers. mdpi.com | Glucose-responsive hydrogels for drug delivery. mdpi.com |

| Magnetic Nanoparticles | Surface modification with boronic acid derivatives (e.g., APBA). researchgate.net | Selective extraction of catecholamines like dopamine. researchgate.net |

| Carbon Dots (CDs) | Reaction with boronic acid derivatives to form functionalized CDs. nih.gov | Multicolor real-time cell staining and imaging. nih.gov |

| Gold Nanoparticles | Modification with mercaptophenylboronic acid. researchgate.net | Component in potentiometric sensors for saccharides. researchgate.net |

Design of Chemical Sensors and Biosensors

The specific and reversible interaction between boronic acids and diols is a cornerstone for the design of chemical sensors and biosensors. nih.gov Unlike enzyme-based sensors, which can be sensitive to temperature and pH, sensors based on boronic acid are generally more robust and have a longer shelf-life. nih.govbath.ac.uk These sensors can be developed using various detection methods, including fluorescent, colorimetric, and electrochemical techniques. nih.govmdpi.com For example, a fluorophore can be positioned next to the boronic acid group; upon binding to a saccharide, the resulting structural change can lead to a detectable increase or decrease in fluorescence intensity. frontierspecialtychemicals.com

The detection of glucose is a critical application for boronic acid-based sensors, particularly for diabetes management. nih.gov The fundamental mechanism involves the reversible formation of a cyclic boronate ester between the boronic acid group and the cis-diol units of a glucose molecule. researchgate.net This binding event is typically engineered to produce a measurable signal.

The process at neutral pH can be summarized in four steps:

A phenylboronic acid derivative exists in equilibrium between its neutral, trigonal form and an anionic, tetrahedral boronate form in aqueous media. mdpi.comresearchgate.net

The boronic acid undergoes a conformational change to a sp³ hybridized boronate. researchgate.net

Reversible covalent bonds form between the boron atom and the hydroxyl groups of glucose. nih.govresearchgate.net

A stable five- or six-membered cyclic boronate ester complex is formed, which alters the electronic or physical properties of the sensor molecule, generating a signal. researchgate.netresearchgate.net

This signal can manifest in several ways. In electrochemical sensors, the binding can alter the redox potential or current. nih.gov In optical sensors, such as those embedded in hydrogels, the cross-linking caused by glucose binding can induce a volume change in the gel, leading to a shift in diffracted light or color. nih.govnih.gov

| Sensor Type | Transduction Principle | Typical Analyte |

| Electrochemical | Change in redox potential or current upon boronate ester formation. nih.gov | Glucose, Glycoproteins |

| Fluorescent | Modulation of fluorescence intensity via Photo-induced Electron Transfer (PET) or other mechanisms. frontierspecialtychemicals.com | Fructose (B13574), Glucose |

| Optical/Holographic | Volumetric changes in a hydrogel matrix upon glucose binding, altering light diffraction. nih.govnih.gov | Glucose |

Boronic acids can bind to a wide range of polyols and saccharides, not just glucose. nih.govnih.gov The stability of the boronate ester complex, and thus the binding affinity, depends on factors like the stereochemistry and arrangement of the hydroxyl groups on the sugar. nih.govnih.gov Generally, boronic acids show a higher affinity for fructose than for glucose, which is a key consideration in sensor design. nih.gov This differential affinity arises from the fact that fructose has cis-diols in its furanose form that are favorably arranged for forming a stable complex.

This selectivity allows for the development of sensors that can distinguish between different saccharides. nih.gov By carefully designing the structure of the boronic acid receptor, it is possible to tune the binding preferences. nih.gov For example, incorporating the boronic acid into a more rigid structure can enhance selectivity for a specific sugar. These principles are fundamental to creating molecular recognition systems for various biologically important carbohydrates. nih.govnih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by noncovalent interactions. nih.gov this compound is a valuable building block in this field because its interaction with diols is a dynamic covalent bond—it is strong and directional like a covalent bond but also reversible, which is characteristic of noncovalent interactions. msu.edu

The reversible formation of boronate esters is a prime example of dynamic covalent chemistry (DCC). researchgate.net This reversibility allows for the construction of materials that can self-assemble, respond to stimuli, and even self-heal. For instance, polymers functionalized with boronic acids can be cross-linked with polyol molecules to form hydrogels. nih.gov These gels are dynamic; the boronate ester cross-links are constantly forming and breaking. researchgate.net This dynamic nature means the gel's properties can be altered by changing conditions like pH or by adding a competing diol (like glucose), which can cause the gel to dissolve. researchgate.net This strategy has been used to create self-healing materials and responsive drug delivery systems. mdpi.com

Molecular recognition is the specific, noncovalent binding of two or more molecules. nih.gov The interaction between boronic acids and diols is a powerful tool for creating artificial molecular recognition systems. nih.gov By designing host molecules that contain one or more boronic acid groups, chemists can create receptors that selectively bind to specific saccharide guest molecules. msu.edu These host-guest systems can be designed to produce a signal upon binding, forming the basis of chemical sensors. elsevierpure.com Furthermore, these specific interactions can be used to direct the self-assembly of molecules into larger, well-defined supramolecular structures, such as micelles, vesicles, or ordered monolayers. msu.eduumass.edu The directionality and reversibility of the boronate ester bond provide precise control over the formation of these complex assemblies. msu.edu

Applications in Optoelectronic Devices and Nonlinear Optical Materials

While boronic acid derivatives are being explored for applications in organic electronics, specific research detailing the use of this compound in optoelectronic devices or for its nonlinear optical (NLO) properties is limited in the available scientific literature. However, the broader class of arylboronic acids is of interest in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Boron-containing compounds, including some arylboronic acid derivatives, have been investigated as emitters or as components in host materials for OLEDs. The electronic properties of the phenyl ring can be tuned by substituents, which in turn can influence the luminescence characteristics of the molecule.

In the realm of nonlinear optics, materials with a significant third-order optical nonlinearity are sought after for applications in all-optical switching and other photonic technologies. Organic molecules with extended π-conjugated systems often exhibit interesting NLO properties. While the π-system of this compound is limited to the phenyl ring, its derivatives, particularly those incorporated into larger conjugated structures, could potentially exhibit NLO effects. The boronic acid group can also be used as a versatile functional handle to incorporate the 3,5-dimethylphenyl moiety into more complex chromophores with enhanced NLO responses. Further research is required to specifically evaluate the potential of this compound and its derivatives in these advanced applications.

Electrolyte Additives in Battery Technology

The use of this compound as an electrolyte additive in battery technology, particularly in lithium-ion batteries, is an emerging area of research. Boron-based compounds are known to have a beneficial impact on the performance and safety of lithium-ion batteries. One of the key roles of such additives is to participate in the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode. A robust SEI is crucial for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery.

While direct and extensive studies on this compound are not widely available, research on related phenylboronic acid derivatives provides insights into its potential mechanism. For instance, 3,5-bis(trifluoromethyl)benzeneboronic acid has been investigated as a film-forming additive. rsc.org It is believed that the boronic acid derivative is reduced at a potential higher than that of the bulk electrolyte solvent, leading to the formation of a protective film on the graphite (B72142) anode. This film can suppress the co-intercalation of solvent molecules into the graphite layers, which is a major cause of electrode degradation.

The effectiveness of boronic acid-based additives can be attributed to their ability to scavenge deleterious species within the electrolyte and to form a stable, ionically conductive but electronically insulating layer on the electrode surface. This can lead to improvements in key battery performance metrics.

Table 1: Potential Effects of Phenylboronic Acid-Based Additives on Lithium-Ion Battery Performance

| Performance Metric | Potential Effect of Additive | Underlying Mechanism |

| Coulombic Efficiency | Increase | Formation of a stable SEI reduces irreversible capacity loss from electrolyte decomposition. |

| Capacity Retention | Improvement | The protective film on the anode mitigates electrode degradation, leading to better long-term cycling stability. |

| Interfacial Impedance | Reduction | The composition of the SEI formed in the presence of the additive may have higher ionic conductivity. |

| Safety | Enhancement | Suppression of electrolyte decomposition can reduce gas generation and improve the thermal stability of the battery. |

Further dedicated research, including systematic electrochemical testing, is necessary to fully elucidate the specific effects and optimize the concentration of this compound as an electrolyte additive for next-generation battery technologies.

Applications in Medicinal Chemistry and Pharmaceutical Development

Building Block for Pharmaceutical Intermediates

3,5-Dimethylphenylboronic acid is a key building block in the synthesis of complex organic molecules and pharmaceutical intermediates. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon (C-C) bonds. This reaction is fundamental in modern organic synthesis and is widely employed by pharmaceutical companies to construct the core structures of new drug candidates. The dimethylphenyl moiety of the compound provides a specific structural motif that can be incorporated into larger molecules to modulate their biological activity, solubility, and pharmacokinetic properties.

As an intermediate, this compound allows for the efficient and targeted assembly of molecular frameworks. Its stability and reactivity make it a valuable reagent in multi-step synthetic sequences, contributing to the development of novel therapeutic agents. The boronic acid group is a versatile functional handle that can be transformed into various other groups, further expanding its synthetic utility.

Role in Drug Discovery and Development

The incorporation of boronic acids into medicinal chemistry has grown significantly, and this compound plays a role in this expanding field. tcichemicals.com Boronic acids can act as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological molecules like sugars and glycoproteins. This unique binding capability allows for the design of targeted inhibitors for various enzymes.

In the broader context of drug discovery, phenylboronic acid derivatives are explored for their potential to enhance the efficacy of treatments for a range of diseases, including cancer. nih.gov The introduction of a boronic acid moiety can alter a molecule's selectivity, physicochemical properties, and pharmacokinetic profile, potentially improving its therapeutic performance. nih.gov The development of boron-containing drugs is an active area of research, and compounds like this compound serve as crucial starting materials for synthesizing new chemical entities with potential therapeutic value. tcichemicals.comnih.gov

Conjugation with Biomolecules and Pro-drug Synthesis

The ability of the boronic acid group to form reversible covalent bonds with diol-containing biomolecules makes it a valuable tool for bioconjugation. This process involves linking molecules to biological targets such as proteins, carbohydrates, or nucleic acids. Phenylboronic acids can be used to create sensors for detecting specific biomolecules or to develop targeted drug delivery systems. nih.gov The reversible nature of the boronate ester bond is particularly advantageous, as it can be designed to be cleaved under specific physiological conditions, such as the acidic microenvironment of a tumor, allowing for controlled release of a therapeutic agent. acs.org

In pro-drug synthesis, a pharmacologically inactive compound is designed to be converted into an active drug within the body. Phenylboronic acids can be incorporated into a pro-drug's structure to improve its solubility, stability, or to facilitate its transport to a specific site of action. For instance, a drug can be conjugated to a phenylboronic acid-containing polymer to form a nano-prodrug that self-assembles into nanoparticles. acs.orgnih.gov This strategy can enhance the drug's circulation time and allow for its targeted release. acs.org

Improving Drug Loading into Nanoparticles

Phenylboronic acid-functionalized nanoparticles have emerged as a promising platform for drug delivery, with the potential to improve drug loading capacity. nih.govrsc.org Drug loading refers to the mass ratio of the encapsulated drug to the total mass of the drug-loaded nanoparticle. uq.edu.au High drug loading is desirable as it can reduce the amount of carrier material that needs to be administered.

The interaction between the phenylboronic acid moieties on the nanoparticle and diol groups on a drug molecule can be exploited to encapsulate drugs with high efficiency. nih.govrsc.org For example, polyphenolic drugs, which contain multiple diol groups, can be effectively loaded into phenylboronic acid-based nanoparticles. nih.govrsc.org Studies have shown that this approach can lead to significant drug loading content. In one study, a phenylboronic acid-functionalized nano-prodrug demonstrated a drug-loading content of approximately 23%. nih.gov This pH-responsive system allows for the stable encapsulation of the drug at physiological pH and its triggered release in the acidic environment often found in tumors. acs.orgnih.govnih.gov

| Nanoparticle System | Drug | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Key Feature |

|---|---|---|---|---|

| Phenylboronic acid-functionalized nanoparticles (PBA-NPs) | Emodin | 2.1% | 78% | pH-responsive release based on PBA-diol interaction nih.govrsc.org |

| Phenylboronic acid-functionalized nano-prodrug (PPPE) | Emodin | ~23% | Not Specified | Self-assembles into nanoparticles and releases drug in acidic conditions nih.gov |

Synthesis of Biologically Active Compounds

This compound is a versatile reagent used in the synthesis of a wide array of biologically active compounds. nih.gov Its role as a building block in Suzuki-Miyaura coupling reactions allows for the creation of complex molecular architectures that are often the basis for new therapeutic agents. rsc.org The synthesis of novel compounds with potential anticancer, antibacterial, and antiviral activities frequently employs boronic acid derivatives. rsc.orgrsc.org

The unique electronic and structural properties of the 3,5-dimethylphenyl group can be strategically utilized to influence the biological activity of the final compound. Medicinal chemists can fine-tune the properties of a lead compound by incorporating this specific moiety, aiming to enhance its potency, selectivity, or metabolic stability. The synthesis of inhibitors for various enzymes, such as proteasomes, often involves the use of boronic acid-containing molecules. nih.gov

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and related boronic acid derivatives have applications in the agrochemical industry. nih.gov They serve as intermediates in the synthesis of novel herbicides and pesticides. The development of effective and environmentally friendly agrochemicals is crucial for modern agriculture, and boronic acids provide a synthetic route to new active ingredients.

The unique properties of boronic acids can be leveraged to design agrochemicals with improved efficacy and selectivity. By incorporating the this compound moiety into a potential pesticide or herbicide, researchers can modulate its biological activity and environmental fate. This contributes to the ongoing effort to develop more sustainable and efficient solutions for crop protection.

Future Research Directions and Emerging Trends

Sustainable and Environmentally Friendly Production Methods

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing arylboronic acids, including 3,5-Dimethylphenylboronic acid. Traditional synthesis, often relying on the Grignard reaction, involves organometallic intermediates and requires anhydrous conditions and potentially hazardous reagents. chemicalbook.comchemicalbook.com Current research aims to mitigate these environmental drawbacks.

Key areas of development include:

Photoredox Catalysis: One innovative approach involves the use of photoredox catalytic systems for the hydroxylation of arylboronic acids. mdpi.com For instance, Co(II)-porphyrin complexes immobilized on biodegradable polymers like chitosan (B1678972) can catalyze oxidation reactions using blue-light irradiation, eliminating the need for harsh and harmful oxidizing agents. mdpi.com This method represents a more eco-friendly pathway for producing related phenol (B47542) derivatives. mdpi.com

"One-Pot" Synthesis: Improving process efficiency is another cornerstone of green chemistry. "One-pot" synthesis methods, which involve multiple reaction steps in a single reactor without isolating intermediates, are being explored for alkyl-phenylboronic acids. nih.gov This approach reduces solvent usage, energy consumption, and waste generation. nih.gov

Bio-based Feedstocks: While not yet standard for this specific compound, a broader trend in chemical synthesis is the use of renewable, bio-based platform chemicals. Organic acids derived from biomass, such as itaconic acid, are being investigated as starting materials for various green solvents and biofuels, showcasing a potential future direction for sourcing aromatic precursors sustainably. researchgate.net

Table 1: Comparison of Production Methods

| Method | Key Features | Environmental Advantages | References |

|---|---|---|---|

| Traditional Grignard Method | Uses organomagnesium compounds and borate (B1201080) esters. | Well-established and versatile. | chemicalbook.comnih.gov |

| Photoredox Catalysis | Utilizes light and a catalyst (e.g., Co(II)-porphyrin) for oxidation. | Avoids harmful oxidizing agents; uses visible light as an energy source. | mdpi.com |

| "One-Pot" Synthesis | Combines multiple reaction steps in a single vessel. | Reduces solvent waste, energy use, and purification steps. | nih.gov |

Exploration of Novel Reaction Pathways and Catalytic Systems

Research continues to uncover new reaction pathways and catalytic systems that utilize this compound, expanding its synthetic utility. The compound is a well-known reactant in palladium-catalyzed Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. chemicalbook.comsigmaaldrich.com

Emerging trends in this area include:

Optimized Grignard Synthesis: Detailed studies focus on optimizing traditional synthesis routes by analyzing factors like temperature, reaction time, and molar ratios of reactants to improve yields and purity. nih.gov

Novel Catalysts for Cross-Coupling: While palladium is the conventional catalyst for Suzuki reactions, research is ongoing to find more abundant and less expensive metal catalysts. Furthermore, developing ligands that improve catalyst efficiency and stability is a constant pursuit.

Photocatalytic Systems: As mentioned, light-driven reactions are a major area of innovation. The use of Co(II)-porphyrin complexes under blue-light irradiation for hydroxylation represents a novel catalytic system that could be adapted for other transformations of arylboronic acids. mdpi.com

Advanced Functional Material Design

The unique ability of the boronic acid group to form reversible covalent bonds with diols (compounds with two hydroxyl groups), such as sugars, makes this compound and its derivatives highly valuable for creating "smart" or functional materials. nih.govrsc.org

Current research in material design includes:

Glucose-Responsive Polymers: Phenylboronic acid (PBA) derivatives are being incorporated into polymers to create materials that respond to changing glucose concentrations. rsc.org These materials, which can be formulated as hydrogels, micelles, or nanoparticles, are being developed for self-regulating insulin (B600854) delivery systems for diabetes management. rsc.org

Biosensors: The specific interaction with sugars allows for the design of sensitive and selective biosensors. These sensors can be used for detecting glucose levels or other important biological polyols, like sialic acid, which is a target in diagnostics. nih.gov

Separation and Extraction Materials: this compound has been used as a co-extractant in combination with other agents to selectively extract sugars like xylose, glucose, and fructose (B13574) from aqueous solutions. chemicalbook.comsigmaaldrich.com This has applications in biorefining and food processing.

Table 2: Applications in Functional Material Design

| Material Type | Functionality | Underlying Principle | References |

|---|---|---|---|

| Hydrogels/Micelles | Glucose-responsive drug delivery. | Reversible complex formation between boronic acid and glucose. | rsc.org |

| Biosensors | Detection of sugars and other polyols. | Specific binding of boronic acid to diol groups on target molecules. | nih.govrsc.org |

| Extraction Systems | Selective separation of sugars. | Formation of boronate esters with sugars to facilitate extraction. | chemicalbook.comsigmaaldrich.com |

Integration with Artificial Intelligence and Machine Learning in Drug Design

AI and ML can be integrated in several ways:

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.govharvard.edu By learning from vast databases of existing chemical structures and their properties, these models can propose novel compounds incorporating the this compound scaffold that are optimized for binding to a specific biological target. harvard.edu

Predictive Modeling: Machine learning algorithms can predict the properties of a potential drug molecule before it is even synthesized. nih.govbroadinstitute.org This includes predicting its efficacy (how well it binds to a target), pharmacokinetic properties (how it is absorbed, distributed, metabolized, and excreted), and potential toxicity. broadinstitute.org This allows researchers to prioritize the most promising candidates and "fail faster" with compounds likely to be unsuitable. broadinstitute.org

Synthesis Planning: AI can analyze the structure of a complex target molecule and propose the most efficient synthetic route to create it. drugtargetreview.com This can help chemists plan the multi-step synthesis of complex drugs derived from this compound, saving significant time and resources in the lab. acm.orgdrugtargetreview.com

Therapeutic and Diagnostic Applications

Phenylboronic acids and their derivatives are gaining significant attention for their potential roles in medicine, both as therapeutic agents and as tools for diagnostics. nih.govnih.gov Their unique chemistry, particularly the interaction with sugars, opens up numerous possibilities. nih.govrsc.org

Key application areas being explored include:

Diabetes Management: As noted, the glucose-binding property of the boronic acid moiety is being heavily researched for creating "smart" insulin delivery systems that release the hormone only when blood sugar levels are high. rsc.org

Cancer Therapy and Diagnostics: Sialic acids are often overexpressed on the surface of cancer cells. Phenylboronic acid derivatives that can selectively bind to sialic acid are being investigated as a strategy for targeting cancer cells for both diagnostic imaging and drug delivery. nih.gov

Antimicrobial Agents: Certain boronic acid derivatives, such as tavaborole (B1682936) (a benzoxaborole), have demonstrated antifungal activity. nih.gov This suggests that novel antimicrobial drugs could be developed from boronic acid scaffolds.

Enzyme Inhibition: The boronic acid group can act as a transition-state analog, allowing it to bind to and inhibit the active site of certain enzymes. This mechanism is the basis for the successful proteasome inhibitor drug bortezomib, highlighting the potential for designing other enzyme-inhibiting drugs based on boronic acid chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the primary applications of 3,5-Dimethylphenylboronic acid in carbohydrate purification, and what experimental parameters optimize its use?

- Answer : this compound (3,5-DMPBA) is widely used as a coextractant in carbohydrate purification. Griffin et al. demonstrated its efficacy in separating xylose and glucose from bagasse hydrolysates when combined with modified Aliquat 336 (a quaternary ammonium salt). Key parameters include:

- pH : Optimal extraction occurs at pH 8.5, where boronic acid forms stable complexes with diols (e.g., sugars) .

- Solvent ratios : A 1:1 molar ratio of 3,5-DMPBA to Aliquat 336 maximizes sugar recovery .

- Temperature : Room temperature (25°C) is sufficient, avoiding thermal decomposition of the boronic acid .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : While specific toxicity data are limited, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. If inhaled, move to fresh air and seek medical attention .

- Protective equipment : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Storage : Keep in a cool, dry place away from oxidizers. The compound may contain anhydride impurities, requiring inert storage conditions .

Q. How is this compound synthesized, and what purity criteria are essential for research use?

- Answer : The compound is typically synthesized via Miyaura borylation, where a 3,5-dimethylphenyl Grignard reagent reacts with borate esters. Purity (>97%) is critical for reproducibility in catalysis and extraction. Analytical methods include:

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in fluorination reactions, and what structural features drive this effect?

- Answer : In allylic fluorination, 3,5-DMPBA acts as a traceless directing group. Its steric and electronic properties influence transition-state interactions with chiral phosphate catalysts. For example:

- Steric effects : The 3,5-dimethyl groups create a bulky environment, favoring specific catalyst-substrate geometries.

- Electronic effects : Electron-donating methyl groups modulate boronic acid Lewis acidity, stabilizing key intermediates.

Substituting 3,5-DMPBA with p-tolylboronic acid reduced enantiomeric excess (ee) by 81%, highlighting its unique role .

Q. What methodological strategies resolve contradictions in data on boronic acid-mediated selectivity?

- Answer : Contradictions (e.g., varying ee values across studies) often arise from unoptimized reaction conditions. Systematic approaches include:

- Multivariate screening : Vary boronic acid substituents, catalyst loadings, and solvents to map selectivity trends.

- Kinetic profiling : Compare rate constants for diastereomeric pathways using stopped-flow NMR.

- Computational modeling : DFT studies can identify non-covalent interactions (e.g., CH-π, hydrogen bonds) that dictate selectivity .

Q. How can researchers optimize this compound for selective extraction of rare sugars from complex matrices?

- Answer : Optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.